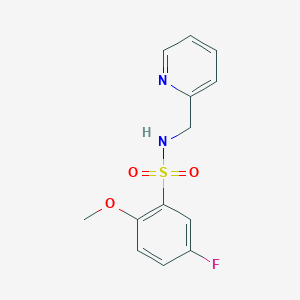![molecular formula C15H16N2O4S2 B5137010 N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a sulfonamide derivative that has been synthesized through various methods. The synthesis of this compound has been extensively studied, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide involves the inhibition of enzymes. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The inhibition of enzymes such as carbonic anhydrase and urease has been found to be beneficial in the treatment of glaucoma and gastric ulcers, respectively.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as Alzheimer's disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme kinetics and structure-activity relationships. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for handling and storage.
Orientations Futures
The future directions of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide research include investigating its potential as a therapeutic agent for various diseases such as glaucoma, Alzheimer's disease, and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method to achieve higher yields and purity. Furthermore, the potential toxicity of this compound needs to be investigated to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized through various methods and has been extensively studied for its scientific research applications. Its mechanism of action involves the inhibition of enzymes, and it has been found to exhibit various biochemical and physiological effects. The future directions of this compound research include investigating its potential as a therapeutic agent for various diseases and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide can be achieved through various methods. One of the most common methods is the reaction of 2-nitrobenzenesulfonyl chloride with 2-mercaptoethylbenzene in the presence of a base such as triethylamine. This method has been optimized to achieve high yields and purity of the compound. Other methods include the reaction of 2-nitrobenzenesulfonamide with benzylthiol in the presence of a catalyst such as copper powder.
Applications De Recherche Scientifique
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide has been extensively studied for its scientific research applications. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. Due to its inhibitory activity, this compound has been investigated for its potential as a therapeutic agent for various diseases such as glaucoma, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-17(19)14-8-4-5-9-15(14)23(20,21)16-10-11-22-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURNCWCZLVLDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)

![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)



![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)



![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)

![2,2-dimethyl-N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5137030.png)
